![molecular formula C19H23FN2O2 B13437904 1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea](/img/structure/B13437904.png)
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea is a synthetic organic compound with the molecular formula C19H23FN2O2 and a molecular weight of 330.397 g/mol . This compound is characterized by the presence of a fluorophenyl group and an isobutoxyphenyl group attached to a urea moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea involves several steps. One common synthetic route includes the reaction of 4-fluorobenzylamine with 4-isobutoxybenzyl isocyanate under controlled conditions . The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified using column chromatography. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies involving reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea involves its interaction with specific molecular targets. The fluorophenyl and isobutoxyphenyl groups contribute to its binding affinity to certain enzymes and receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]urea can be compared with similar compounds such as:
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]-1-(4-piperidyl)urea: This compound has an additional piperidyl group, which may alter its chemical properties and biological activity.
1-[(4-Fluorophenyl)methyl]-3-[(4-isobutoxyphenyl)methyl]-1-(1-methyl-4-piperidyl)urea: The presence of a methyl group on the piperidyl ring can influence its reactivity and interactions with molecular targets.
Properties
Molecular Formula |
C19H23FN2O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[[4-(2-methylpropoxy)phenyl]methyl]urea |
InChI |
InChI=1S/C19H23FN2O2/c1-14(2)13-24-18-9-5-16(6-10-18)12-22-19(23)21-11-15-3-7-17(20)8-4-15/h3-10,14H,11-13H2,1-2H3,(H2,21,22,23) |
InChI Key |
OYVDGFJEADMXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


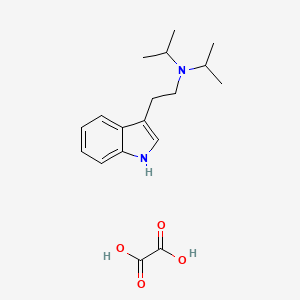
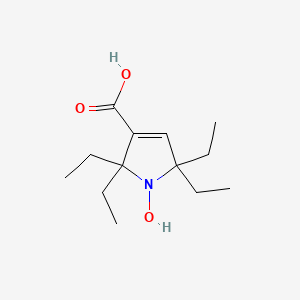
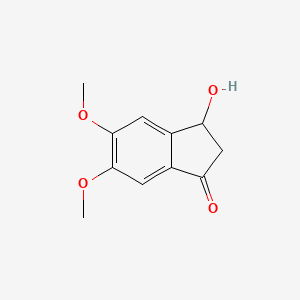

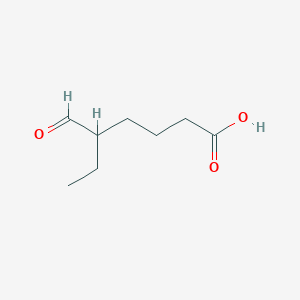

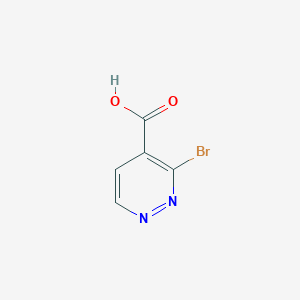
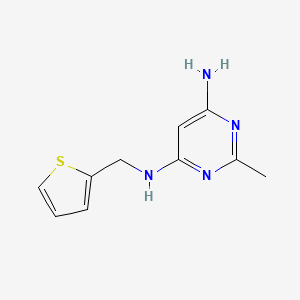
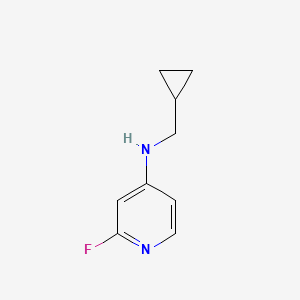
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
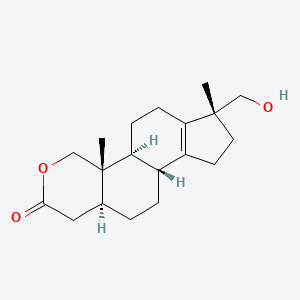

![[(4R,5S)-5-[(4R,5R)-5-amino-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B13437910.png)
